molecular formula C8H7BrN2O B1523568 3-Bromo-4-methoxy-1H-indazole CAS No. 1167055-27-7

3-Bromo-4-methoxy-1H-indazole

Cat. No.: B1523568
CAS No.: 1167055-27-7
M. Wt: 227.06 g/mol
InChI Key: NLBWDJBOEFTVDT-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O . It is a solid substance .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of indazoles involves various reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 227.06 .

Scientific Research Applications

Corrosion Inhibition One notable application of derivatives closely related to 3-Bromo-4-methoxy-1H-indazole is in the field of corrosion inhibition. These compounds have been studied for their potential to protect metals against corrosion in various acidic media. For instance, triazole derivatives have shown high inhibition efficiencies in protecting mild steel from corrosion in acid media, demonstrating their potential as effective corrosion inhibitors. The relationship between the molecular structure of these compounds and their inhibition efficiency has been explored, with findings suggesting that specific electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO) energy levels, and molecular orbital densities, play a significant role in their performance as corrosion inhibitors (Li et al., 2007).

Surface Morphology and Material Protection Further research into heterocyclic diazoles, which share a core structure with this compound, has revealed their ability to modify surface morphology and offer protection against acidic corrosion of iron. These studies suggest that such compounds can significantly increase the charge-transfer resistance, indicating a potential for these materials to act as protective agents against corrosion, with the structural and electronic parameters of these compounds being closely analyzed for their inhibitory properties (Babić-Samardžija et al., 2005).

Antifungal Activity Another interesting application is in the synthesis of N-bridged heterocycles derived from compounds similar to this compound, which have shown promising antifungal properties. These compounds were tested against certain fungi, demonstrating their potential as antifungal agents. This research opens up possibilities for the development of new antifungal treatments based on the structural framework of this compound (Holla et al., 1996).

Anticancer Activity The synthesis and evaluation of derivatives related to this compound have also been explored for potential anticancer activity. Certain compounds synthesized from triazole derivatives have been screened against a panel of cancer cell lines, showing varying degrees of activity. This research indicates the potential for developing novel anticancer agents based on the chemical structure of this compound, highlighting the importance of continued investigation into its derivatives for therapeutic applications (Bekircan et al., 2008).

Safety and Hazards

3-Bromo-4-methoxy-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The synthesis of indazoles, including 3-Bromo-4-methoxy-1H-indazole, continues to be a subject of research due to their wide range of medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring new biological activities of these compounds .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methoxy-1H-indazole plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to phosphoinositide 3-kinase (PI3K), an enzyme that is pivotal in cell signaling pathways related to growth and survival . The compound acts as an inhibitor of PI3K, thereby modulating the downstream signaling pathways. Additionally, this compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, the compound exhibits anti-inflammatory properties, making it a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by disrupting the PI3K/Akt signaling pathway, leading to cell cycle arrest and programmed cell death . This effect is particularly significant in neoplastic cell lines, where the compound has demonstrated potent antiproliferative activity . Furthermore, this compound influences gene expression by modulating transcription factors such as NF-κB and AP-1, which are involved in inflammatory and immune responses . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound interacts with COX-2 by binding to its catalytic domain, thereby blocking the conversion of arachidonic acid to prostaglandins . This interaction reduces the production of pro-inflammatory mediators, contributing to the compound’s anti-inflammatory effects. The compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell survival, inflammation, and metabolism.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound results in rapid inhibition of PI3K activity and induction of apoptosis in cancer cells . Long-term exposure, on the other hand, can lead to adaptive responses in cells, including changes in gene expression and metabolic adaptation . These temporal effects highlight the importance of considering the duration of treatment when evaluating the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . As the dosage increases, the potential for adverse effects also rises. High doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage is required to achieve a therapeutic response. These findings underscore the importance of optimizing the dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. Additionally, this compound influences the activity of key metabolic enzymes such as hexokinase and pyruvate kinase, thereby impacting glycolysis and cellular energy production . The compound’s involvement in these metabolic pathways highlights its potential to modulate cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . Additionally, this compound can translocate to the nucleus, where it modulates the activity of transcription factors and influences gene expression . The compound’s localization is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

3-bromo-4-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBWDJBOEFTVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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